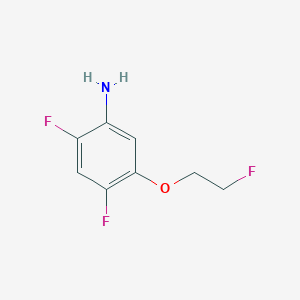

2,4-Difluoro-5-(2-fluoroethoxy)aniline

Description

2,4-Difluoro-5-(2-fluoroethoxy)aniline is a fluorinated aniline derivative characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 4, and a 2-fluoroethoxy group at position 3. This compound is structurally designed to leverage fluorine's electron-withdrawing effects and the ether group's steric and electronic properties. The instability of diamine intermediates necessitates immediate use in subsequent reactions, highlighting the compound's sensitivity to oxidation and hydrolysis .

Properties

Molecular Formula |

C8H8F3NO |

|---|---|

Molecular Weight |

191.15 g/mol |

IUPAC Name |

2,4-difluoro-5-(2-fluoroethoxy)aniline |

InChI |

InChI=1S/C8H8F3NO/c9-1-2-13-8-4-7(12)5(10)3-6(8)11/h3-4H,1-2,12H2 |

InChI Key |

VMOYSEPCKDIZCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1OCCF)F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-(2-fluoroethoxy)aniline typically involves the reaction of 2,4-difluoroaniline with 2-fluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with the fluoroethoxy group. The process may involve the use of a base such as potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-(2-fluoroethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The fluoro and fluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

2,4-Difluoro-5-(2-fluoroethoxy)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials, including fluorescent dyes and security inks

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-(2-fluoroethoxy)aniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Molecular Properties of Selected Fluorinated Anilines

*Molecular weight calculated based on formula.

Key Observations:

Substituent Effects on Molecular Weight :

- The 2-fluoroethoxy group in the target compound increases molecular weight compared to simpler analogs like 2-Fluoro-5-(trifluoromethyl)aniline (179.11 g/mol vs. 215.15 g/mol). Bulkier substituents, such as 2-methylpropoxy in the analog from , further elevate molecular weight (201.21 g/mol) .

Electronic and Steric Influence :

- The trifluoromethyl group in 2-Fluoro-5-(trifluoromethyl)aniline introduces strong electron-withdrawing effects, enhancing electrophilicity at the aromatic ring . In contrast, the 2-fluoroethoxy group in the target compound combines moderate electron withdrawal (due to fluorine) with ether oxygen's electron-donating resonance effects, creating a balanced electronic profile.

- Substituent positioning significantly impacts reactivity. For example, fluoroaniline isomers with fluorine at positions 2 and 5 exhibit distinct spectroscopic and docking behaviors compared to isomers with fluorine at positions 3 and 4 .

Key Observations:

Synthetic Complexity :

- The target compound likely requires sequential functionalization: introduction of the fluoroethoxy group via alkylation, followed by nitro reduction to the aniline . This contrasts with trifluoromethyl-substituted analogs, where the CF₃ group is often introduced early via direct substitution or coupling .

Reactivity in Cross-Coupling Reactions :

Stability and Industrial Relevance

- Stability Challenges : The target compound’s diamine precursors are highly unstable, requiring immediate use in downstream reactions . This contrasts with 2,4-Difluoro-5-(2-methylpropoxy)aniline, which is listed as discontinued, possibly due to synthesis or stability issues .

- Applications : Fluorinated anilines are pivotal in agrochemicals and pharmaceuticals. For example, 2-Fluoro-5-(trifluoromethyl)aniline is a precursor for herbicides, while analogs with ether linkages (e.g., 2-fluoroethoxy) may improve bioavailability in drug candidates .

Biological Activity

2,4-Difluoro-5-(2-fluoroethoxy)aniline is a fluorinated aniline derivative that has drawn attention for its potential biological activities. This compound is characterized by the presence of two fluorine atoms on the aromatic ring and an ethoxy group that may influence its pharmacological properties. The exploration of its biological activity is essential for understanding its potential applications in medicinal chemistry and pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C9H8F3N, with a molecular weight of 197.16 g/mol. The structure features:

- Aromatic ring : Substituted with two fluorine atoms at positions 2 and 4.

- Ethoxy group : Attached at position 5, which may enhance solubility and bioavailability.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential as an antimicrobial agent, as well as its effects on various cellular pathways.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The compound was tested using standard methods to determine its Minimum Inhibitory Concentration (MIC).

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound may be effective in treating infections caused by these pathogens.

Cytotoxicity Studies

Cytotoxicity assays were conducted on several human cancer cell lines to evaluate the safety profile of the compound. The following table summarizes the findings:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The IC50 values indicate that while the compound shows some cytotoxic effects, it remains within a potentially therapeutic range for further development.

The proposed mechanism of action for this compound involves:

- Inhibition of bacterial cell wall synthesis : Similar to other anilines, it may interfere with the synthesis of peptidoglycan.

- Disruption of cellular processes : The ethoxy group could facilitate interactions with cellular membranes, enhancing permeability and leading to cell death.

Case Studies and Research Findings

A recent study published in a peer-reviewed journal evaluated several derivatives of fluorinated anilines, including this compound. The study highlighted:

- Enhanced antibacterial activity compared to non-fluorinated counterparts.

- Lower toxicity profiles in mammalian cells, suggesting a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.